

Foreword: The Analytical Imperative for Advanced Peptide Building Blocks

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Compound of Interest

Compound Name:	<i>Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid</i>
CAS No.:	269398-89-2
Cat. No.:	B1388163

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In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids is not merely an academic exercise; it is a strategic necessity. These unique building blocks, such as **Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid**, offer peptide chemists a sophisticated toolkit to modulate the pharmacological properties of novel therapeutics—enhancing proteolytic stability, constraining conformation, and improving receptor affinity. The introduction of the bulky, hydrophobic naphthyl group can significantly influence molecular interactions, making this compound a valuable asset in the design of bioactive peptides.^[1]

However, the power of such a specialized reagent is predicated on its absolute structural integrity. Any ambiguity in its composition, stereochemical purity, or three-dimensional conformation can have cascading negative effects on peptide synthesis, purification, and final biological activity. This guide, therefore, is designed for the discerning researcher and drug development professional. It eschews a simple recitation of methods for a deeper, causality-driven exploration of why certain analytical techniques are chosen and how their data streams are integrated to form a single, validated truth about the molecule's structure. We will proceed

through a logical workflow, from foundational compositional analysis to the definitive determination of its three-dimensional architecture and stereochemical purity.

Compound Property	Value
Full Chemical Name	N-(9-Fluorenylmethoxycarbonyl)-(R)-3-amino-4-(1-naphthyl)butanoic acid
Molecular Formula	C ₂₉ H ₂₅ NO ₄
Molecular Weight	451.51 g/mol
CAS Number	269398-89-2[2]
Stereochemistry	(R)-enantiomer

Chapter 1: Foundational Analysis: Confirming Covalent Structure and Composition

The first principle of structural analysis is to confirm that the molecule in the vial corresponds to the structure on paper. This involves verifying the elemental composition and the precise connectivity of every atom. We establish this baseline using a combination of high-resolution mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Verification

Expert Rationale: While standard mass spectrometry provides a molecular weight, it often lacks the precision to distinguish between compounds with the same nominal mass but different elemental formulas (isobaric compounds). High-resolution mass spectrometry, typically using an Orbitrap or Time-of-Flight (TOF) analyzer, provides mass accuracy to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, serving as a primary pillar of structural confirmation.

Experimental Protocol: ESI-TOF HRMS

- **Sample Preparation:** Dissolve ~0.1 mg of **Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid** in 1 mL of HPLC-grade methanol or acetonitrile.

- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a TOF mass spectrometer.
- Ionization Mode: Analyze in both positive and negative ion modes. The protonated molecule $[M+H]^+$ is expected in positive mode, while the deprotonated molecule $[M-H]^-$ is expected in negative mode.
- Mass Analysis: Acquire data over a mass range of m/z 100-1000.
- Data Processing: Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical mass of $C_{29}H_{25}NO_4$.

Interpreting the Data: The theoretical mass of the neutral molecule is 451.51 Da. The expected accurate mass for the protonated molecule $[C_{29}H_{26}NO_4]^+$ is 452.1856. A measured mass within 5 ppm of this value provides high confidence in the assigned elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expert Rationale: NMR spectroscopy is the most powerful technique for elucidating the covalent structure of a molecule in solution. 1H NMR reveals the number and environment of protons, while ^{13}C NMR maps the carbon skeleton. Together, they confirm the presence of the Fmoc, naphthyl, and amino-butyric acid moieties and how they are connected. For Fmoc-protected amino acids, NMR is a standard and essential characterization tool.[3][4][5]

Experimental Protocol: 1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). The choice of solvent is critical; $DMSO-d_6$ is often preferred as it can solubilize the compound and ensures the carboxylic acid and amide protons are observable.
- Acquisition:
 - 1H NMR: Acquire at a field strength of 400 MHz or higher. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans.

- ^{13}C NMR: Acquire on the same sample. Due to the lower natural abundance of ^{13}C , more scans (e.g., 1024 or more) are required. Proton decoupling is used to simplify the spectrum.
- Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Expected Spectral Features: A detailed analysis involves assigning every peak, but key diagnostic signals include:

- ^1H NMR:
 - Naphthyl Protons: A complex multiplet pattern in the aromatic region (~7.4-8.2 ppm).
 - Fmoc Aromatic Protons: Distinct doublets and triplets between ~7.3 and 7.9 ppm.[5]
 - Amide Proton (NH): A doublet, typically in the ~7.0-8.0 ppm range, coupled to the adjacent C-H proton.
 - Carboxylic Acid Proton (OH): A broad singlet, often above 10 ppm (in DMSO- d_6).
 - Fmoc Aliphatic Protons (CH, CH₂): Signals around 4.2-4.5 ppm.[5]
 - Butyric Acid Backbone: Protons on the chiral carbon and adjacent methylenes will appear as complex multiplets in the aliphatic region (~2.5-4.5 ppm).
- ^{13}C NMR:
 - Carbonyl Carbons: Two distinct signals for the carbamate (Fmoc) and carboxylic acid groups, typically in the 155-175 ppm range.[5]
 - Aromatic Carbons: A cluster of signals for the naphthyl and Fmoc rings between ~120-145 ppm.
 - Aliphatic Carbons: Signals for the Fmoc CH/CH₂ and the butyric acid backbone carbons in the 40-70 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expert Rationale: FTIR provides a rapid and non-destructive confirmation of the key functional groups present in the molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal check. The spectrum is a molecular "fingerprint" that confirms the presence of the amide, carboxylic acid, and aromatic systems.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Acquisition: Collect the spectrum, typically over a range of 4000-600 cm^{-1} , co-adding 16-32 scans for a good signal-to-noise ratio.

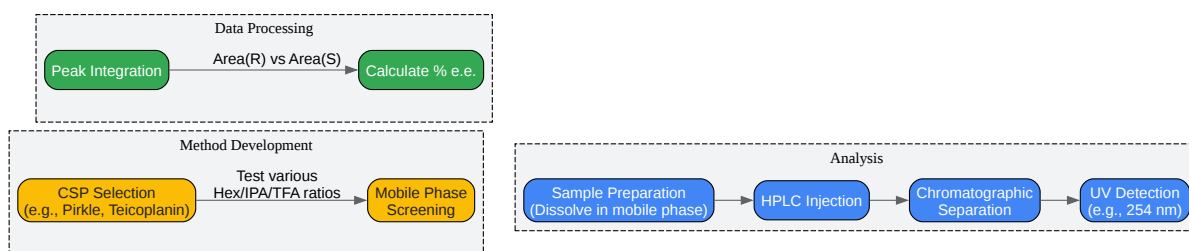
Functional Group	Expected Absorption Range (cm^{-1})	Vibration Type
O-H (Carboxylic Acid)	2500-3300 (broad)	Stretching
N-H (Amide)	3250-3350 (sharp)	Stretching
C-H (Aromatic)	3000-3100	Stretching
C-H (Aliphatic)	2850-3000	Stretching
C=O (Carboxylic Acid)	1700-1725	Stretching
C=O (Carbamate)	1680-1700	Stretching (Amide I)
C=C (Aromatic)	1450-1600	Stretching

Chapter 2: Guaranteeing Stereochemical Integrity

For a chiral molecule intended for biological applications, confirming the absolute configuration and quantifying the enantiomeric purity is not just important—it is paramount. The biological activity of the (R)-enantiomer can be drastically different from its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Expert Rationale: Chiral HPLC is the industry-standard method for separating and quantifying enantiomers. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. This allows for the precise determination of the enantiomeric excess (e.e.), a critical quality attribute.[6] The direct analysis of underivatized amino acids is possible on specific CSPs, simplifying the workflow.[7]



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Caption: Workflow for Chiral HPLC method development and analysis.

Experimental Protocol: Chiral HPLC Analysis

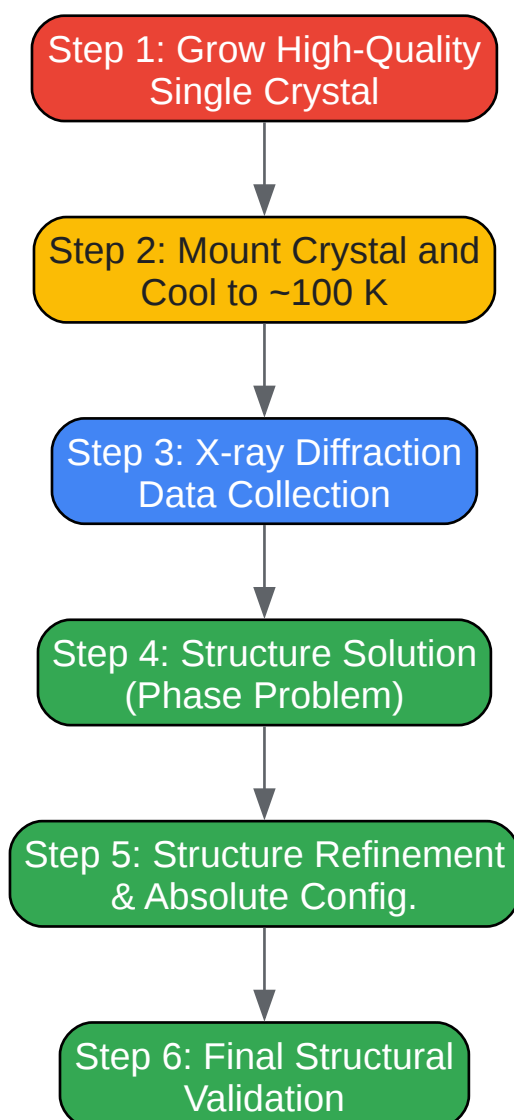
- **Column Selection:** Screen several CSPs. A good starting point is a Pirle-type column like Chiralpak-IA or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T, which are known to be effective for amino acid derivatives.[5][7]
- **Mobile Phase Optimization:**

- Begin with a mobile phase of Hexane:Isopropanol (90:10) with 0.1% Trifluoroacetic Acid (TFA).
- Adjust the ratio of the polar modifier (isopropanol) to optimize retention time and resolution.
- The flow rate is typically set to 1.0 mL/min.[5]
- Sample Preparation: Prepare a stock solution of the sample at ~0.5 mg/mL in the mobile phase.[5] Also prepare a solution of the racemic mixture (if available) to confirm the elution order and separation capability of the method.
- Analysis: Inject 10 µL of the sample and monitor the elution profile using a UV detector at 254 nm or 265 nm to detect the Fmoc and naphthyl chromophores.
- Calculation: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: % e.e. = $([\text{Area}(\text{R}) - \text{Area}(\text{S})] / [\text{Area}(\text{R}) + \text{Area}(\text{S})]) * 100$

For drug development applications, an enantiomeric excess of $\geq 99.8\%$ is often required.[8]

Chapter 3: Definitive 3D Structure by Single-Crystal X-Ray Crystallography

Expert Rationale: While NMR confirms the structure in solution, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure in the solid state.[9] It is the ultimate arbiter of molecular geometry, conformation (the spatial arrangement of atoms), and, crucially, the absolute configuration of the chiral center. The result is not a model but a direct measurement of atomic positions in space.



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Caption: The major stages of a single-crystal X-ray crystallography study.

Experimental Protocol Overview

- Crystallization (The Rate-Limiting Step): This is often the most challenging part of the process.[9]
 - Technique: Slow evaporation is a common method. Dissolve the compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone/water).

- Execution: Loosely cover the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment. The goal is to achieve a limited degree of supersaturation to encourage the formation of a few, well-ordered crystals rather than a polycrystalline powder.[9]
- Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion.[10] The crystal is then rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded by a detector.[11]
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to optimize bond lengths, angles, and thermal parameters.
- Absolute Configuration: For a chiral molecule, the analysis must confirm the absolute stereochemistry. This is typically achieved through anomalous dispersion effects, resulting in a calculated Flack parameter. A Flack parameter close to zero for the (R)-configuration model provides high confidence that the assignment is correct.[12]

Key Data Output: The final output includes precise atomic coordinates, from which all geometric parameters can be calculated. This data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Parameter	Description
Crystal System	e.g., Monoclinic, Orthorhombic[10]
Space Group	The symmetry operations of the unit cell[10]
Unit Cell Dimensions (a, b, c, α , β , γ)	The size and angles of the repeating crystal lattice unit[13]
Flack Parameter	A value close to 0 confirms the absolute configuration[12]
R-factor	A measure of the agreement between the crystallographic model and the experimental data

Conclusion: An Integrated Analytical Strategy

The structural elucidation of a complex building block like **Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid** is a process of building confidence through orthogonal, self-validating data. HRMS provides the foundational formula. 1D and 2D NMR techniques then build upon this by mapping the intricate covalent framework. Chiral HPLC serves as the non-negotiable gatekeeper for stereochemical purity, a critical parameter for any biological application. Finally, single-crystal X-ray crystallography, when successful, provides the ultimate, unambiguous confirmation of the molecule's three-dimensional structure and absolute configuration.

By systematically applying this multi-technique approach, researchers and drug developers can proceed with the utmost confidence, knowing that the structural integrity of their foundational reagents is assured. This analytical rigor is the bedrock upon which successful and reproducible science is built.

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